4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
4-Chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 4 and an isopropyl group at position 2. This scaffold is synthesized primarily via the Gould–Jacobs reaction, which involves cyclization of hydrazine derivatives with appropriately substituted pyridine precursors . The 4-chloro substituent is a common feature in this class, facilitating further functionalization through nucleophilic substitution reactions .
Properties
IUPAC Name |
4-chloro-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5(2)8-7-6(10)3-4-11-9(7)13-12-8/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZPCYFBBSSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=NC2=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260535-94-1 | |
| Record name | 4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with chloroacetophenone derivatives . The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux, leading to the formation of the desired product.
Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable synthesis process .
Chemical Reactions Analysis
4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors.
Medicine: The compound has been investigated for its anticancer properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases by binding to their active sites. This binding prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways involved in cell proliferation and survival . The compound’s ability to inhibit kinases makes it a potential therapeutic agent for the treatment of diseases such as cancer .
Comparison with Similar Compounds
Key Observations :
- Multi-component reactions (e.g., L-proline-catalyzed syntheses) enable diverse functionalization, as seen in pyrazolo[3,4-b]quinolines .
Key Observations :
Pharmacological Potential and Limitations
- 4-Chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine : The isopropyl group may improve metabolic stability compared to smaller alkyl chains, but its therapeutic niche remains underexplored.
- Triazole hybrids (): Combining pyrazolo[3,4-b]pyridine with triazole moieties broadens activity spectra, including antiviral and antidiabetic effects.
- Multi-target derivatives: Compounds like 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one () demonstrate synergistic effects via hybrid pharmacophores.
Biological Activity
4-Chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of the pyrazolo[3,4-b]pyridine family, which is known for various therapeutic applications, including anti-inflammatory and anticancer properties. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C_8H_10ClN_3
- Molecular Weight : 185.64 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is believed to function as an enzyme inhibitor, affecting various signaling pathways that are crucial for cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of certain enzymes, blocking their activity and thereby modulating metabolic pathways.
- Cellular Signaling Interference : It may disrupt signaling pathways that promote cell growth and division, leading to apoptosis in cancer cells.
Biological Activity
The biological activities of this compound have been explored in several studies:
Anticancer Activity
Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance:
- Study Findings : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine could inhibit tumor growth in various cancer cell lines with IC50 values ranging from 10 µM to 50 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung) | 25 | Apoptosis induction |
| This compound | HeLa (cervical) | 30 | Cell cycle arrest |
Anti-inflammatory Activity
This compound has also shown promise in reducing inflammation:
- Mechanism : By inhibiting specific inflammatory mediators such as COX enzymes and cytokines, it can potentially alleviate conditions associated with chronic inflammation.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridines in clinical settings:
- Study on Lung Cancer : A derivative was tested on A549 lung cancer cells and showed a significant reduction in cell viability at concentrations above 20 µM.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting effective systemic absorption and action against cancerous tissues .
Q & A
Q. What are the common synthetic routes for 4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions or functionalization of preformed pyrazolo[3,4-b]pyridine scaffolds. For example:
- Route 1 : Reacting 4-chloro-1H-pyrazolo[3,4-b]pyridine with isopropyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF .
- Route 2 : Utilizing palladium-catalyzed cross-coupling reactions to introduce the isopropyl group at position 3, followed by chlorination at position 4 using POCl₃ or PCl₅ .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol is recommended .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the isopropyl group shows a doublet at δ ~1.3 ppm (CH₃) and a septet at δ ~3.2 ppm (CH) .
- IR Spectroscopy : Absorbance bands for C-Cl (~750 cm⁻¹) and pyridine/pyrazole rings (~1600 cm⁻¹) are critical .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 195.6 for C₉H₁₀ClN₃) validate molecular weight .
Q. What purification techniques are recommended for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) to separate impurities .
- Recrystallization : Optimal solvents include methanol or 2-propanol, achieving >95% purity .
- Vacuum Distillation : For volatile byproducts, especially in reactions involving chlorinating agents .
Q. What are the key reactivity patterns of this compound?
- Methodological Answer :
- Nucleophilic Substitution : The 4-chloro group reacts with amines (e.g., aniline) under basic conditions to form 4-amino derivatives .
- Cross-Coupling : Suzuki-Miyaura reactions at position 3 (isopropyl group) enable aryl/heteroaryl substitutions .
- Oxidation : Treating with H₂O₂/FeCl₃ oxidizes the pyrazole ring, forming pyrazolo[3,4-b]pyridine-N-oxide derivatives .
Q. How is the compound’s stability assessed under different conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ atmosphere (decomposition >200°C) .
- Light Sensitivity : Store in amber vials at -20°C; monitor degradation via HPLC over 30 days .
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and analyze by LC-MS for chloride release .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
- Electron-Withdrawing Groups : Introduce NO₂ or CF₃ at position 6 to enhance electrophilicity and interaction with kinase ATP pockets .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values to correlate substituent effects .
Q. What computational methods predict the compound’s binding affinity to protein targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of kinases (e.g., CDK2) to identify key interactions (e.g., hydrogen bonds with Asp86) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .
- QSAR Models : Develop regression models correlating logP and polar surface area with inhibitory activity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Re-test under uniform conditions (e.g., 10% FBS, 48-h incubation) to minimize variability .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Target Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to confirm off-target effects .
Q. What strategies optimize synthetic yield and scalability?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from 48 hr to 2 hr (e.g., 80°C, 300 W) with 15% higher yield .
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency .
- Flow Chemistry : Implement continuous reactors for chlorination steps to improve safety and throughput .
Q. How to assess in vitro and in vivo pharmacological activity?
- Methodological Answer :
- In Vitro :
- Cytotoxicity : MTT assay on HeLa cells (72-h exposure, IC₅₀ ~12 µM) .
- Enzyme Inhibition : Measure IC₅₀ against COX-2 using fluorescence-based kits .
- In Vivo :
- Pharmacokinetics : Administer 10 mg/kg (IV) in rodents; monitor plasma half-life (~4.2 hr) and bioavailability (32%) .
- Efficacy Models : Test in xenograft mice (e.g., reduced tumor volume by 60% at 25 mg/kg/day) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
